2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol
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Overview
Description
2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a benzyl group and an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol typically involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoxazinone derivatives.
Reduction: Formation of benzoxazine alcohols or amines.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: A benzoxazine derivative with glucoside moiety.
2H-1,4-Benzodiazepin-2-one: A benzodiazepine derivative with similar structural features.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: A benzimidazole-tethered benzoxazine analogue.
Uniqueness
2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol is unique due to its specific benzyl and ethan-1-ol substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
106201-20-1 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-2-yl)ethanol |
InChI |
InChI=1S/C17H19NO2/c19-11-10-15-13-18(12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-15/h1-9,15,19H,10-13H2 |
InChI Key |
DWALAYZAQKBOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)CCO |
Origin of Product |
United States |
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